molecular formula C9H10O4 B1274192 2-(2-Hydroxyethoxy)benzoic acid CAS No. 55211-84-2

2-(2-Hydroxyethoxy)benzoic acid

Cat. No.: B1274192
CAS No.: 55211-84-2
M. Wt: 182.17 g/mol
InChI Key: ZRPKEUVFESZUKX-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxyethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)benzoic acid typically involves the reaction of salicylic acid with ethylene glycol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves large-scale esterification and hydrolysis reactions, similar to laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxyethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A precursor in the synthesis of 2-(2-Hydroxyethoxy)benzoic acid, known for its anti-inflammatory properties.

    Ethylene Glycol: A component in the synthesis, used in various industrial applications.

    4-[(2-Hydroxyethoxy)carbonyl]benzoic Acid: A similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(2-hydroxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPKEUVFESZUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388622
Record name 2-(2-hydroxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55211-84-2
Record name 2-(2-hydroxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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